1-Propene, 1,1,2,3,3,3-hexafluoro-, dimer

Description

Contextualization within Perfluorinated Organic Compounds

Perfluorinated organic compounds, a subset of per- and polyfluoroalkyl substances (PFAS), are characterized by the replacement of all hydrogen atoms on a carbon chain with fluorine atoms. This carbon-fluorine bond is the strongest in organic chemistry, imparting exceptional stability and resistance to heat, oxidation, and chemical degradation. cymitquimica.comresearchgate.netresearchgate.net The industrial production of these compounds has been ongoing since the 1940s, driven by their utility in a wide array of applications. researchgate.netitrcweb.org

1-Propene, 1,1,2,3,3,3-hexafluoro-, dimer, with the molecular formula C₆F₁₂, exemplifies the key characteristics of this class. smolecule.comscbt.com Its properties, such as high dielectric strength and low surface tension, are typical of highly fluorinated substances. cymitquimica.com These characteristics make it and its isomers valuable as stable solvents, refrigerants, dielectrics, and inert liquids. cymitquimica.comfluorine1.ru The compound exists as a colorless liquid with a boiling point between 53°C and 61°C. smolecule.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 13429-24-8 |

| Molecular Formula | C₆F₁₂ |

| Molecular Weight | ~300.05 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 53°C - 61°C |

| Key Characteristics | High thermal stability, chemical inertness, low surface tension, high dielectric strength |

Historical Development and Evolution of Research

The field of organofluorine chemistry expanded dramatically during and after World War II, leading to the development of a vast range of fluorinated materials. researchgate.net Research into the oligomerization of fluoroolefins like hexafluoropropene (B89477) (HFP) became a key area of study. The dimerization of HFP produces a mixture of isomers, primarily Perfluoro(4-methylpent-2-ene) (D-1) and Perfluoro(2-methylpent-2-ene) (D-2). scirp.org

Early research focused on establishing viable synthesis methods for producing these dimers. smolecule.com Patented processes describe the dimerization of hexafluoropropene in an aprotic solvent in the presence of specific catalysts to yield a high proportion of a particular isomer. google.com Over time, research has evolved from basic synthesis to more refined and controlled catalytic processes.

A significant advancement has been the investigation into the isomerization of the dimers. scirp.org Because the different isomers possess varying degrees of chemical reactivity and thermodynamic stability, controlling the isomeric composition of the final product is crucial for specific applications. scirp.org More recent research trajectories have focused on enhancing the efficiency and sustainability of the dimerization process. A notable development is the use of nucleophilic ionic liquids as highly effective catalysts, which can offer superior performance and a greener synthesis route compared to traditional metal salt catalyst systems. smolecule.comrsc.org

Academic Significance and Research Trajectories

The academic significance of this compound stems from its role as a versatile building block and precursor in the synthesis of advanced fluorinated materials. ontosight.ai It serves as a representative template for creating a wide range of fluorinated substances. scirp.org

Key research trajectories include:

Polymer Synthesis: The dimer is a crucial precursor in the manufacturing of specialized fluoropolymers that require high thermal and chemical stability. ontosight.aismolecule.com

Isomerization Studies: A major focus of academic and industrial research is the controlled isomerization between its primary forms, D-1 and D-2. scirp.orgscirp.org The D-2 isomer, being more thermodynamically stable and chemically reactive, is particularly useful for producing intermediates for surfactants. scirp.orgscirp.org This research involves detailed thermodynamic and kinetic studies to optimize reaction conditions. scirp.org

Advanced Catalysis: The development of novel catalytic systems is a prominent research area. The goal is to improve reaction selectivity and efficiency. The use of ionic liquids represents a modern approach to achieving a green synthesis route for hexafluoropropene dimerization. rsc.org

Material Science Applications: Research explores its use as a specialty solvent and in the formulation of dielectric fluids for high-voltage equipment, leveraging its chemical stability and non-flammability. smolecule.comscirp.org

Biomedical Potential: The unique properties of fluorocarbons have led to exploratory research into their use in biomedical applications, such as contrast agents for diagnostic imaging or as components in drug delivery systems. ontosight.ai

Table 2: Major Research Trajectories and Significance

| Research Area | Description | Academic/Industrial Significance |

|---|---|---|

| Fluoropolymer Production | Use as a monomer or precursor for creating high-performance polymers. | Development of materials with exceptional chemical and thermal resistance for demanding applications. |

| Isomer-Specific Synthesis | Control of the dimerization process to favor the formation of a specific isomer (e.g., D-1 vs. D-2). | Tailoring the final product's properties for specific uses, such as intermediates for surfactants. scirp.orgscirp.org |

| Catalyst Development | Investigation of new catalysts, including ionic liquids, to improve reaction efficiency and sustainability. | Advancing green chemistry principles in fluorochemical production and improving process economics. rsc.org |

| Specialty Fluids | Application as thermally stable solvents, refrigerants, and dielectric fluids. | Creation of high-performance fluids for electronics, cooling systems, and chemical processing. cymitquimica.comsmolecule.comfluorine1.ru |

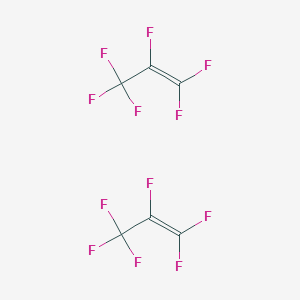

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

1,1,2,3,3,3-hexafluoroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3F6/c2*4-1(2(5)6)3(7,8)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBVZTJDHQVIHFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)F)(C(F)(F)F)F.C(=C(F)F)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13429-24-8 | |

| Record name | 1-Propene, 1,1,2,3,3,3-hexafluoro-, dimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013429248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene, 1,1,2,3,3,3-hexafluoro-, dimer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Synthetic Methodologies for 1 Propene, 1,1,2,3,3,3 Hexafluoro , Dimer and Its Isomers

Oligomerization of Hexafluoropropene (B89477) (HFP) to Dimers

Liquid-Phase Oligomerization Processes

Catalyst Systems and Their Mechanistic Roles

Composite Catalytic Systems (Tertiary Amine and Tertiary Diamine)

The use of tertiary amines and diamines as catalysts in the dimerization of HFP has been explored to enhance reaction efficiency and selectivity. These nitrogen-based organic catalysts facilitate the formation of the desired dimer isomers by influencing the reaction mechanism. While specific details on composite systems involving both tertiary amines and tertiary diamines for HFP dimerization are not extensively detailed in the provided search results, the principle of using amine-based catalysts is established. For instance, a process for preparing HFP dimers with a high proportion of the trans-perfluoro-4-methyl-2-pentene isomer and minimal amounts of the toxic perfluoro-2-methyl-2-pentene (B72772) has been described using an adduct of an amine with no N-H groups and a metal fluoride (B91410) in an aprotic solvent. google.com This suggests that the nature of the amine catalyst is crucial in directing the stereoselectivity of the dimerization.

Solvent Effects on Dimerization Selectivity (e.g., Acetonitrile (B52724), Methylene Chloride, N,N-Dimethylformamide, Tetraglyme)

The choice of solvent plays a critical role in the dimerization of HFP, influencing both the reaction rate and the selectivity towards specific isomers. The dimerization is often carried out in polar, aprotic solvents. For instance, acetonitrile is used as a solvent in the isomerization of HFP dimers catalyzed by potassium fluoride and 18-crown-6. scirp.org The use of aprotic solvents is also highlighted in a process aimed at producing a high proportion of trans-perfluoro-4-methyl-2-pentene. google.com In studies of related reactions, solvents like dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF) have been shown to favor the ionic form of copper(I) complexes, which could have implications for catalytic activity. nih.gov The polarity and coordinating ability of the solvent can affect the stability of reaction intermediates and transition states, thereby directing the outcome of the dimerization.

Optimization of Reaction Conditions (Temperature, Pressure)

Optimizing reaction conditions such as temperature and pressure is crucial for controlling the dimerization of HFP and achieving high yields and selectivity. The isomerization of HFP dimers has been studied experimentally in the temperature range of 303 K to 343 K. scirp.org The process for purifying HFP dimers by removing the toxic isomer is preferably conducted at temperatures below 100°C, and more preferably below 50°C. google.com While specific pressure conditions for HFP dimerization are not detailed in the provided search results, pressure is a key parameter in gas-phase reactions and can influence reaction rates and equilibria. The kinetics of the HFP dimer isomerization have been shown to be temperature-dependent, with a calculated activation energy of 76.64 kJ/mol. scirp.org This indicates that careful control of temperature is essential for managing the reaction rate and the distribution of isomers.

Table 1: Kinetic Data for the Isomerization of Perfluoro(4-methylpent-2-ene) to Perfluoro(2-methylpent-2-ene)

| Temperature (K) | Rate Constant (k/h⁻¹) |

| 303 | 0.01774 |

| 313 | 0.09190 |

| 323 | 0.22452 |

| 333 | 0.38606 |

| 343 | 0.70484 |

| Data sourced from a study on the kinetics of hexafluoropropene dimer isomerization. scirp.org |

Purification and Separation Techniques for Dimer Isomers

The output of HFP dimerization is a mixture of isomers, necessitating purification to isolate the desired products and remove toxic byproducts like perfluoro-2-methyl-2-pentene. google.comgoogle.com A common purification method involves contacting the crude dimer mixture with an aqueous inorganic base in the presence of a polar organic solvent. google.com This process selectively reacts with and removes the undesirable perfluoro-2-methyl-2-pentene, reducing its concentration to levels below 1000 ppm, and ideally below 10 ppm. google.com Following this chemical treatment, the purified perfluoro-4-methyl-2-pentene can be readily separated, for example, by distillation. google.com Another approach to purification is through preparative chromatography. fluorine1.ru

Novel Synthetic Routes and Green Chemistry Approaches

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient methods for HFP dimerization. A significant advancement is the use of nucleophilic ionic liquids as catalysts. rsc.org Specifically, a trisubstituted thiocyanate (B1210189) imidazole (B134444) ionic liquid, 1-hexyl-2,3-dimethylimidazolium thiocyanate ([C6mmim][SCN]), has demonstrated high activity and selectivity in HFP dimerization. rsc.org Under optimal conditions, this ionic liquid catalyst achieved a turnover frequency (TOF) of 108.36 h⁻¹ and a selectivity of 97.96%. rsc.org The catalytic activity of this ionic liquid system is reported to be double that of traditional metal salt catalyst systems. rsc.org This approach offers a promising green synthesis route for HFP dimerization, enhancing both efficiency and sustainability. rsc.org

Reactivity and Chemical Transformations of 1 Propene, 1,1,2,3,3,3 Hexafluoro , Dimer

Nucleophilic Reactions

The presence of numerous electron-withdrawing fluorine atoms renders the carbon-carbon double bond in hexafluoropropene (B89477) dimers electron-deficient and thus highly susceptible to attack by nucleophiles. The reactivity is markedly different between the two primary isomers.

While specific, detailed studies on the reaction of hexafluoropropene dimers with organomagnesium (Grignard) and organolithium reagents are not extensively documented in publicly available literature, the general reactivity of perfluorinated alkenes suggests a likely course for such reactions. Organometallic reagents like Grignard and organolithium compounds are potent nucleophiles due to the highly polarized carbon-metal bond, which imparts significant carbanionic character to the organic moiety.

It is anticipated that these reagents would readily add across the electron-poor double bond of the hexafluoropropene dimer. The reaction would likely proceed via a nucleophilic addition mechanism. Given the high reactivity of these organometallic compounds, careful control of reaction conditions would be necessary to avoid side reactions. In reactions involving other perfluorinated compounds, Grignard reagents have been used to generate perfluoroalkyl Grignard reagents, which are valuable intermediates in synthesis. rsc.org However, the direct addition to the dimer isomers remains an area requiring more specific investigation.

The reactions of hexafluoropropene dimers with various oxygen-containing nucleophiles have been investigated, revealing significant differences in reactivity between the isomers. Perfluoro-2-methyl-2-pentene (B72772) (Dimer 2) is considerably more reactive than perfluoro-4-methyl-2-pentene (Dimer 1). researchgate.net

Dimer 2 readily reacts with alcohols and phenol (B47542) in the presence of a base like triethylamine (B128534) to yield a variety of addition and substitution products. researchgate.net For instance, the reaction of Dimer 2 with phenol, facilitated by triethylamine, serves as a method to produce intermediates for surfactants. scirp.orgresearchgate.net In contrast, Dimer 1 is largely unreactive under these conditions and only reacts with stronger nucleophiles like sodium alkoxides to afford trialkoxylated products. researchgate.net

| Dimer Isomer | Oxygen Nucleophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Perfluoro-2-methyl-2-pentene (Dimer 2) | Alcohols, Phenol | Triethylamine | Addition and Substitution Products | researchgate.net |

| Perfluoro-2-methyl-2-pentene (Dimer 2) | Phenol | Triethylamine | Perfluorohexynylphenyl ether | scirp.orgresearchgate.net |

| Perfluoro-2-methyl-2-pentene (Dimer 2) | Sodium Alkoxides, Phenolates | - | Addition and Substitution Products | researchgate.net |

| Perfluoro-4-methyl-2-pentene (Dimer 1) | Alcohols, Phenol | Triethylamine | No reaction | researchgate.net |

| Perfluoro-4-methyl-2-pentene (Dimer 1) | Sodium Alkoxides | - | Trialkoxylated Products | researchgate.net |

Hexafluoropropene dimer serves as a versatile building block for the synthesis of perfluoroalkyl and perfluoroalkenyl aryl sulfides through C-S coupling reactions with sulfur nucleophiles. researchgate.net The reaction of the dimer with thiophenol and its derivatives, typically conducted in the presence of a base such as potassium hydroxide (B78521) in a solvent like tetrahydrofuran (B95107) (THF) at room temperature, yields these sulfide (B99878) compounds in high yields. researchgate.netresearchgate.net This method provides an efficient pathway for perfluoroalkylation and perfluoroalkenylation of thiophenols. researchgate.net Both thiophenol and benzyl (B1604629) mercaptan are noted for their high reactivity as nucleophilic scavengers. scispace.com

| Sulfur Nucleophile | Base | Solvent | Temperature | Product | Reference |

|---|---|---|---|---|---|

| Thiophenol | KOH | THF | Room Temperature | Perfluoroalkenyl aryl sulfide | researchgate.netresearchgate.net |

| Aryl thiophenols | KOH | THF | Room Temperature | Perfluoroalkyl/alkenyl aryl sulfides | researchgate.net |

Fluoride (B91410) ions are effective catalysts for the isomerization and other reactions of hexafluoropropene dimers. scirp.org In the presence of potassium fluoride and a phase-transfer catalyst like 18-crown-6, the less stable kinetic isomer, perfluoro-4-methyl-2-pentene (Dimer 1), can be isomerized to the more thermodynamically stable perfluoro-2-methyl-2-pentene (Dimer 2). scirp.orgscirp.org The activation energy for this isomerization has been estimated to be 76.64 kJ/mol. scirp.orgscirp.org

Furthermore, fluoride ions can initiate the formation of a perfluorinated carbanion. In the presence of a suitable fluoride source, hexafluoropropylene dimer can generate the weakly nucleophilic heptafluoroisopropyl (B10858302) carbanion ((CF₃)₂CF⁻). google.comgoogle.com This carbanion is a key intermediate that can subsequently react with various electrophiles. This process is fundamental to the use of the dimer as a reagent in preparing other complex fluorinated molecules. google.comgoogle.com

The regioselectivity of nucleophilic reactions involving hexafluoropropene dimer is dictated by the structure of the specific isomer. As noted, perfluoro-2-methyl-2-pentene (Dimer 2) is significantly more susceptible to nucleophilic attack than perfluoro-4-methyl-2-pentene (Dimer 1). researchgate.net

For Dimer 2, ((CF₃)₂C=CFCF₂CF₃), the nucleophilic attack preferentially occurs at the internal carbon of the double bond that is bonded to a single fluorine atom, followed by either addition or subsequent elimination of a fluoride ion (addition-elimination). This regioselectivity is driven by the electronic effects of the attached perfluoroalkyl groups and the relative stability of the potential carbanionic intermediates. The reaction with thiophenols, for example, proceeds regioselectively to form perfluoroalkenyl aryl sulfides. researchgate.net The less reactive nature of Dimer 1, ((CF₃)₂CFCF=CFCF₃), is attributed to steric hindrance and different electronic distribution around the double bond, making it resistant to all but the most powerful nucleophiles like sodium alkoxides. researchgate.net

Electrophilic Reactions and Derivatization

While the electron-deficient nature of the double bond makes the hexafluoropropene dimer primarily reactive towards nucleophiles, it can serve as a precursor to a nucleophilic species that subsequently reacts with electrophiles.

As described in section 4.1.4, the dimer can be converted into the heptafluoroisopropyl carbanion in the presence of fluoride ions. google.comgoogle.com This carbanion is a potent nucleophile and can add to a wide range of strongly electrophilic compounds. This two-step process, where the dimer is first converted to a nucleophile which then attacks an electrophile, is a key strategy for derivatization.

Useful electrophiles for this reaction include:

Fluorinated Olefins: Such as tetrafluoroethylene (B6358150) and perfluorobutene. google.comgoogle.com

Acyl Compounds: Perfluorinated, partially fluorinated, or non-fluorinated acyl halides, esters, and anhydrides. This reaction pathway can be used to synthesize fluorinated ketones. google.comgoogle.com

Fluorinated Aromatic Compounds. google.com

This derivatization method allows the dimer to be used as a synthetic equivalent for the heptafluoroisopropyl nucleophile, enabling the construction of more complex fluorinated molecules.

Addition to Other Fluorinated Olefins (e.g., Tetrafluoroethylene, Perfluorobutene)

The hexafluoropropene dimer can undergo addition reactions with other fluorinated olefins, such as tetrafluoroethylene and perfluorobutene. These reactions are typically initiated by a source of fluoride ions, which act as a catalyst. The fluoride ion attacks the electron-deficient double bond of the hexafluoropropene dimer, generating a carbanion. This carbanion can then act as a nucleophile and attack another fluorinated olefin, leading to the formation of a larger perfluorinated molecule.

For instance, the weakly nucleophilic anion formed from the hexafluoropropene dimer can add to strongly electrophilic compounds like tetrafluoroethylene. google.com This process allows for the synthesis of more complex fluorinated products. google.com The specific isomers of the resulting products will depend on the starting dimer isomer and the reaction conditions.

Reactions with Perfluorinated and Partially Fluorinated Acyl Compounds

Hexafluoropropene dimers react with perfluorinated and partially fluorinated acyl compounds, such as acyl halides and anhydrides, to yield fluorinated ketones. google.com This reaction is valuable for synthesizing a variety of fluorinated ketones which have applications in materials science and as intermediates in organic synthesis. The reaction proceeds through the nucleophilic attack of the carbanion, generated from the dimer in the presence of a fluoride ion catalyst, on the electrophilic carbonyl carbon of the acyl compound.

Reactions with Fluorinated Aromatic Compounds

The isomers of hexafluoropropene dimer, particularly the more reactive perfluoro-2-methyl-2-pentene (D-2), can react with fluorinated aromatic compounds. google.com For example, the D-2 isomer reacts with phenol in the presence of triethylamine to produce perfluorohexynylphenyl ether, which is an important intermediate in the production of surfactants. google.com

Furthermore, perfluoro-2-methyl-2-pentene has been shown to react with various aniline (B41778) derivatives in the presence of triethylamine to produce derivatives of quinoline (B57606) and quinozaline. researchgate.net The reaction with 2-aminophenol (B121084) yields a 4-fluoro-2-(F-ethyl)-3-(F-methyl)-1,5-benzoxazepine. researchgate.net These reactions demonstrate the utility of hexafluoropropene dimers in the synthesis of complex heterocyclic compounds.

The reaction of perfluoro-2-methyl-2-pentene with arylhydrazines in the presence of triethylamine has been reported to produce 1-aryl-perfluoro-3-ethyl-4-methylpyrazole and 1-aryl-perfluoro-5-ethyl-4-methylpyrazole in varying ratios depending on the reaction conditions and the specific arylhydrazine used. researchgate.net

Radical Reactions and Photochemical Transformations

Gamma-Ray and Peroxide Initiated Additions

Free radical additions to fluorinated alkenes, including by extension the hexafluoropropene dimer, can be initiated by gamma-rays or chemical initiators like peroxides. researchgate.netrsc.org These high-energy methods generate radicals from other molecules in the reaction mixture, which then add across the double bond of the perfluoroalkene. researchgate.netrsc.org

For example, the γ-ray or peroxide-initiated reactions of both acyclic and cyclic alkanes with hexafluoropropene have been described. researchgate.netrsc.org Similarly, cyclic alcohols have been shown to react with hexafluoropropene in reactions initiated by γ-rays at room temperature or with di-tert-butyl peroxide at 140°C, yielding polyfluoroalkylated adducts with high regioselectivity. researchgate.net The general mechanism for peroxide-initiated radical addition involves the homolytic cleavage of the peroxide to form alkoxy radicals. masterorganicchemistry.com These radicals can then abstract a hydrogen atom from a substrate (like an alkane or alcohol) to generate a carbon-centered radical, which subsequently adds to the hexafluoropropene dimer. masterorganicchemistry.comwikipedia.org

The following table summarizes the yields of monoadducts from the peroxide and γ-ray initiated reactions of various cyclic alcohols with hexafluoropropene.

| Substrate | Conditions | HFP : Substrate Ratio | Monoadduct Yield (%) | Diadducts Yield (%) |

| Cyclopentanol | A | 1.05 : 1 | 80 | 10 |

| Cyclopentanol | B | 1.05 : 1 | 85 | 10 |

| Cyclohexanol | A | 1.05 : 1 | 85 | 10 |

| Cyclohexanol | B | 1.05 : 1 | 85 | 10 |

| Cycloheptanol | A | 1.05 : 1 | 75 | 15 |

| Cycloheptanol | B | 1.05 : 1 | 75 | 15 |

| Cyclo-octanol | A | 1.05 : 1 | 70 | 20 |

| Cyclo-octanol | B | 1.05 : 1 | 70 | 20 |

| Adamantan-1-ol | A | 1.15 : 1 | 75 | 10 |

| Adamantan-2-ol | A | 1.15 : 1 | 75 | 10 |

| Norborneol | A | 1.15 : 1 | Trace | - |

Condition A: γ-irradiation at room temperature. Condition B: Di-tert-butyl peroxide at 140°C.

Photochemical Dimerization of Perfluorinated Alkenes

While the dimerization of hexafluoropropene can be influenced by various catalysts and conditions, photochemical methods can also play a role in the transformation of perfluorinated alkenes. The UV irradiation of perfluorinated compounds can lead to the formation of radicals and subsequent reactions. For instance, the photolysis of perfluoro-2-methyl-3-pentanone, a related compound, results in the formation of CF(3)CF(2)C·(O) and ·CF(CF(3))(2) radicals. researchgate.netnih.govresearchgate.net This indicates that the carbon-carbon and carbon-fluorine bonds in perfluorinated compounds can be susceptible to cleavage under UV light, which could initiate dimerization or other photochemical transformations of the hexafluoropropene dimer itself.

Oxidation Reactions of Hexafluoropropene Dimers

The double bond in hexafluoropropene dimers is susceptible to oxidation, particularly epoxidation. A one-pot catalytic epoxidation of perfluoro-2-methyl-2-pentene has been developed. scientific.net This method utilizes in-situ generated tri-n-butylamine N-oxide or N,N-dimethylcyclohexylamine N-oxide as the epoxidizing agents. scientific.net

The catalytic cycle can be achieved by using either hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) to N-oxidize the tertiary amine. scientific.net The reaction with m-CPBA is reported to be faster and higher yielding. scientific.net These methods are advantageous due to mild reaction conditions, environmentally friendly reagents, and straightforward work-up procedures. scientific.net The oxidation of organic sulfides with hydrogen peroxide is known to proceed via a nucleophilic attack of the sulfur atom on an oxygen atom of the peroxide. mdpi.com A similar nucleophilic attack of the electron-rich double bond of the dimer on the oxidant is expected in the epoxidation reaction.

The following table provides a summary of the catalytic epoxidation of perfluoro-2-methyl-2-pentene.

| Amine Catalyst | Oxidant | Reaction Time (h) | Yield (%) |

| Tri-n-butylamine | H₂O₂ | 24 | 85 |

| N,N-Dimethylcyclohexylamine | H₂O₂ | 24 | 82 |

| Tri-n-butylamine | m-CPBA | 2 | 98 |

| N,N-Dimethylcyclohexylamine | m-CPBA | 2 | 96 |

Oxidation Rearrangement to Epoxides (e.g., Hexafluoropropylene Oxide Dimer Epoxides)

The double bond in the hexafluoropropene dimer is susceptible to electrophilic attack, leading to the formation of epoxides. This transformation is a key step in the synthesis of various fluorinated compounds. The epoxidation of perfluorinated olefins, such as the isomers of the hexafluoropropene dimer, can be achieved using various oxidizing agents.

One common method involves the use of sodium hypochlorite (B82951). For instance, perfluoro-2-methyl-2-pentene, an isomer of the dimer, can be reacted with sodium hypochlorite to yield perfluoro-2,3-epoxy-2-methylpentane. google.comgoogleapis.com This reaction is typically carried out in the presence of a catalyst, such as an amine compound (e.g., trimethylamine, diethylamine, or urea), in an aprotic solvent. google.comgoogleapis.com The reaction conditions are generally mild, with temperatures ranging from -5 to 35 °C, leading to high selectivity and yield of the corresponding epoxide. google.com

The choice of oxidizing agent and reaction conditions can influence the efficiency of the epoxidation. For example, in the epoxidation of perfluoro-2-methyl-2-pentene, the molar ratio of sodium hypochlorite to the olefin is typically between 1:1 and 2:1. google.com The catalyst loading is also a critical parameter, with a molar ratio of catalyst to olefin in the range of 0.02:1 to 0.30:1 being effective. google.com

A study on the epoxidation of hexafluoropropylene trimers using an aqueous solution of sodium hypochlorite in the presence of acetonitrile (B52724) also demonstrated the formation of the corresponding α-oxides. osti.gov This suggests that similar reactivity can be expected for the dimer. The epoxidation was found to be stereoselective, yielding only one conformer of the epoxide. osti.gov

Below is a table summarizing the reaction conditions for the epoxidation of a hexafluoropropene dimer isomer:

Table 1: Reaction Conditions for the Epoxidation of Perfluoro-2-methyl-2-pentene

| Parameter | Condition | Reference |

|---|---|---|

| Raw Material | Perfluoro-2-methyl-2-pentene | google.com |

| Oxidizing Agent | Sodium hypochlorite | google.com |

| Catalyst | Amine compounds (e.g., Trimethylamine, Urea) | google.comgoogleapis.com |

| Solvent | Aprotic solvent | google.com |

| Reaction Temperature | -5 to 35 °C | google.com |

| Molar Ratio (Oxidant:Olefin) | 1:1 to 2:1 | google.com |

| Molar Ratio (Catalyst:Olefin) | 0.02:1 to 0.30:1 | google.com |

Conversion of Epoxides to Other Oxygenated Compounds (e.g., C6F12O)

The epoxides derived from the hexafluoropropene dimer are versatile intermediates that can be converted into other oxygenated compounds, such as ketones. One notable transformation is the isomerization of the epoxide to a ketone. For example, perfluoro-2,3-epoxy-2-methylpentane can be converted into perfluoro-2-methyl-3-pentanone. googleapis.com This isomerization can be facilitated by the presence of fluoride salts and ether compounds. googleapis.com

The resulting ketone, perfluoro-2-methyl-3-pentanone, is a C6F12O isomer and has applications as a detergent, solvent, and fire-extinguishing agent. googleapis.com The preparation of this ketone can also be achieved through a one-step or two-step gas-phase reaction from perfluoro-2-methyl-2-pentene, where the two-step process involves an initial epoxidation followed by gas-phase isomerization of the epoxide intermediate. scispace.com

The reactivity of these epoxides is significantly influenced by steric factors. Studies on the epoxides of hexafluoropropylene trimers have shown that steric hindrance plays a determining role in their reactions with nucleophiles. osti.gov It is expected that the epoxides of the dimer would exhibit similar reactivity patterns.

Further Oligomerization and Polymerization Pathways

The dimer of 1-propene, 1,1,2,3,3,3-hexafluoro-, can serve as a building block for the synthesis of higher oligomers and polymers. While direct polymerization of the dimer is not extensively documented, the oligomerization of hexafluoropropylene oxide (HFPO), a related monomer, provides insight into these pathways.

The oligomerization of HFPO can be catalyzed by various agents, including alkali metal halides, to produce a range of oligomers with varying chain lengths. icm.edu.pl These oligomers often have a linear polyether structure terminated with a fluorocarbonyl group. icm.edu.pl The degree of oligomerization is dependent on the catalyst, solvent, and reaction conditions. icm.edu.pl It is plausible that the dimer, under appropriate catalytic conditions, could participate in similar oligomerization reactions to form trimers, tetramers, and higher oligomers.

Furthermore, anionic polymerization of HFPO has been investigated using hexafluoropropylene oligomers, including the dimer and trimer, as part of the reaction system. researchgate.net In these processes, an anionic initiator, often generated from cesium fluoride and HFPO, is used to initiate the polymerization. researchgate.net The presence of the dimer in the reaction mixture can influence the molecular weight and properties of the resulting poly(hexafluoropropylene oxide). researchgate.net The polymerization of HFPO can lead to the formation of high molecular weight perfluorinated polyethers, which are valued for their high thermal and chemical stability and are used as inert liquids, lubricants, and hydraulic fluids. researchgate.netwikipedia.org

The following table lists the compounds mentioned in this article:

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| 1-Propene, 1,1,2,3,3,3-hexafluoro-, dimer |

| Acetonitrile |

| Cesium fluoride |

| Diethylamine |

| Hexafluoropropylene oxide |

| Perfluoro-2,3-epoxy-2-methylpentane |

| Perfluoro-2-methyl-2-pentene |

| Perfluoro-2-methyl-3-pentanone |

| Sodium hypochlorite |

| Trimethylamine |

Advanced Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isomer Differentiation (e.g., ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly fluorine-19 NMR (¹⁹F NMR), is a powerful and indispensable tool for the structural elucidation of hexafluoropropene (B89477) dimers. Due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion, ¹⁹F NMR spectra provide detailed information about the molecular environment of each fluorine atom, allowing for unambiguous isomer differentiation. chemicalbook.comthermofisher.com

The dimerization process can yield various isomers, including (Z)- and (E)-perfluoro-4-methyl-2-pentene. ¹⁹F NMR can distinguish between these geometric isomers based on their unique chemical shifts and spin-spin coupling constants. For example, the analysis of a mixture of hexafluoropropylene dimers and trimers by ¹⁹F NMR allows for the identification of individual components without prior separation. nist.gov

Detailed ¹⁹F NMR analysis has been reported for (Z)-1,1,1,2,3,4,5,5,5-nonafluoro-4-(trifluoromethyl)pent-2-ene, an isomer of the dimer. The spectrum, recorded at 376 MHz, reveals distinct signals for the different fluorine environments within the molecule. The chemical shifts (δ) and coupling constants (J) provide definitive structural information. nist.gov

| Fluorine Environment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| F-1 | -67.10 | dddhept | 36.0, 8.9, 8.3, 2.4 |

| F-5 | -77.85 | ddqd | 9.9, 7.6, 2.4, 0.8 |

| CF₃ at C-4 | -139.24 | qddhept | 8.3, 7.2, 4.4, 0.8 |

| F-4 | -141.98 | heptdqd | 9.9, 9.8, 8.9, 7.2 |

| F-2 | -189.04 | qdheptd | 36.0, 9.8, 7.6, 4.6 |

Data recorded at 376 MHz with DMSO-d6 and benzotrifluoride (B45747) as an external standard. Chemical shifts are relative to CFCl₃.

This detailed analysis demonstrates the capability of ¹⁹F NMR to not only identify the presence of a specific isomer but also to provide a complete assignment of its complex fluorine environments, confirming the molecular structure. nist.gov

Gas Chromatography (GC) for Compositional Analysis, Purity Assessment, and Kinetic Studies

Gas Chromatography (GC) is a fundamental technique for analyzing the volatile dimers of hexafluoropropene. It is routinely used to separate different isomers, assess the purity of a sample by quantifying oligomeric and other impurities, and monitor the progress of chemical reactions such as isomerization. acs.org

Compositional Analysis and Purity Assessment: In manufacturing and purification processes, GC coupled with a flame ionization detector (GC-FID) is used to determine the relative amounts of different isomers. A typical analysis of a hexafluoropropene dimer product might show peaks corresponding to the desired trans- and cis-perfluoro-4-methyl-2-pentene isomers, the more toxic thermodynamic isomer perfluoro-2-methyl-2-pentene (B72772), and higher oligomers like trimers. For example, one analysis of a crude dimer mixture revealed 92.32% trans-perfluoro-(4-methyl-2-pentene), 4.66% cis-perfluoro-(4-methyl-2-pentene), 622 ppm perfluoro-(2-methyl-2-pentene), and 2.5% hexafluoropropene trimers.

Kinetic Studies: GC is also the primary analytical method for studying the kinetics of the isomerization of hexafluoropropene dimers. acs.orgresearchgate.net In these studies, the less stable perfluoro-4-methyl-2-pentene (D-1) is converted to the more thermodynamically stable perfluoro-2-methyl-2-pentene (D-2) in the presence of a catalyst. acs.orgresearchgate.netresearchgate.net By taking samples from the reaction mixture at different time intervals and analyzing them by GC, researchers can track the disappearance of the reactant and the formation of the product, allowing for the calculation of reaction rates and activation energy. acs.orgresearchgate.net

| Parameter | Condition for Kinetic Study acs.orgresearchgate.net | Condition for Purity Analysis acs.org |

|---|---|---|

| Detector | Not specified | Not specified (Implied FID) |

| Inlet Temperature | 150°C | Not specified |

| Oven Program | Hold at 40°C for 5 min, then ramp to 120°C at 40°C/min | Not specified |

| Purpose | Monitoring isomerization of D-1 to D-2 | Quantifying isomers and trimers in a perfluoroketone mixture |

The selection of specific GC parameters, such as the temperature ramp and column type, is crucial for achieving baseline separation of the structurally similar isomers. acs.orgresearchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Catalytic Mechanistic Investigations

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical states of atoms within the first few nanometers of a material's surface. In the context of hexafluoropropene dimer synthesis, XPS is particularly valuable for investigating the mechanisms of heterogeneous catalysis.

The dimerization of hexafluoropropene is often carried out using catalysts, and understanding the interaction between the catalyst surface and the reactants is key to optimizing the process. XPS can be used to probe the electronic states of the elements in the catalyst before, during, and after the reaction. By detecting shifts in the binding energies of core-level electrons, researchers can identify changes in oxidation states or the formation of new chemical bonds on the catalyst surface. This information provides direct insight into the catalytic cycle, helping to identify active sites and elucidate the roles of different catalyst components. While the application of XPS to investigate the catalytic mechanisms of hexafluoropropene dimerization has been noted, detailed studies providing specific binding energy data for this reaction are not widely available in the surveyed literature.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass Spectrometry (MS) is a vital tool for the analysis of hexafluoropropene dimers, providing definitive confirmation of the molecular weight and offering insights into the molecular structure through fragmentation patterns. nist.gov The technique is often coupled with Gas Chromatography (GC-MS) to identify and quantify the separated isomers and impurities.

Molecular Weight Determination: The molecular formula for the dimer of 1-propene, 1,1,2,3,3,3-hexafluoro- is C₆F₁₂. Electron ionization mass spectrometry (EI-MS) confirms the molecular weight of the dimer isomers. nist.govnist.gov

| Isomer | Molecular Formula | Calculated Molecular Weight (g/mol) | Reference |

|---|---|---|---|

| Perfluoro-2-methyl-2-pentene | C₆F₁₂ | 300.0450 | nist.govnist.gov |

| Perfluoro-4-methyl-2-pentene | C₆F₁₂ | 300.05 | nih.gov |

Fragment Analysis: Under electron ionization, the molecular ion (M⁺) of the dimer isomers is formed, and it subsequently undergoes fragmentation. The resulting fragmentation pattern is a molecular fingerprint that helps in structural identification. Studies on the thermal decomposition of hexafluoropropene oligomers have found a correlation between the fragmentation pathways observed under electron impact in a mass spectrometer and the primary processes in thermolysis. researchgate.net Common fragments for perfluorocarbons include ions such as CF₃⁺ (m/z 69), C₂F₅⁺ (m/z 119), and C₃F₇⁺ (m/z 169). The specific fragmentation pattern of the C₆F₁₂ isomers provides crucial data for distinguishing them and understanding their chemical stability. researchgate.net

X-ray Crystallography for Definitive Isomer Structure Determination

X-ray Crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including the precise arrangement of atoms and the stereochemistry of isomers. The technique involves directing X-rays at a single crystal of a compound and analyzing the resulting diffraction pattern to build a detailed model of the molecular and crystal structure.

For the isomers of 1-propene, 1,1,2,3,3,3-hexafluoro-, dimer, X-ray crystallography could provide the ultimate confirmation of their geometric structures, such as the cis or trans configuration of substituents around the double bond in perfluoro-4-methyl-2-pentene. However, this technique requires the compound to be in a solid, crystalline form. The dimers of hexafluoropropene are liquids at room temperature, which makes single-crystal X-ray diffraction analysis challenging without specialized crystallization techniques (e.g., in-situ cryocrystallography). researcher.life

While X-ray crystallography has been used to determine the structures of various derivatives and related fluorinated compounds, published crystal structures specifically for the primary isomers of hexafluoropropene dimer were not found in the surveyed literature. acs.org The definitive structural assignments for these liquid isomers therefore rely on a combination of other techniques, most notably the detailed spectroscopic and coupling constant analysis provided by NMR. nist.gov

Theoretical and Computational Investigations

Quantum Chemical Calculations for Molecular Structure and Stability

Quantum chemical calculations are fundamental in determining the geometric and electronic structures of molecules, as well as their relative stabilities. For the dimers of 1-propene, 1,1,2,3,3,3-hexafluoro-, these calculations have been particularly insightful in understanding the relationships between different isomeric forms.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to optimize the ground state geometries of isomers of the hexafluoropropene (B89477) dimer.

A notable study focused on two common isomers: Perfluoro(4-methylpent-2-ene) (referred to as D-1) and Perfluoro(2-methylpent-2-ene) (referred to as D-2). The structures of these two isomers were fully optimized using the B3LYP method with a 6-31G(d) basis set. scirp.orgscirp.org This level of theory is widely used for its balance of computational cost and accuracy in describing the geometries of organic molecules. The optimized structures provide the most stable arrangement of atoms for each isomer in the gas phase, serving as the foundation for further energy and reactivity calculations.

Perfluoro(4-methylpent-2-ene) (D-1): This isomer features a double bond between the second and third carbon atoms, with a trifluoromethyl group attached to the fourth carbon.

Perfluoro(2-methylpent-2-ene) (D-2): In this isomer, the double bond is also between the second and third carbon atoms, but the trifluoromethyl group is attached to the second carbon.

To compare the relative stabilities of the D-1 and D-2 isomers, single-point energy calculations were performed on their DFT-optimized geometries. scirp.orgscirp.org These calculations provide a more accurate electronic energy for a fixed nuclear geometry.

The results indicate that Perfluoro(2-methylpent-2-ene) (D-2) is the more thermodynamically stable isomer. scirp.orgscirp.org The single-point energy of D-2 was calculated to be -3745686.47 kJ/mol. scirp.orgscirp.org The energy difference between the E and Z isomers was determined to be 10.03 kJ/mol. scirp.orgscirp.org This greater stability is a key factor in its utility in certain chemical applications. scirp.orgscirp.org

| Isomer | Common Name | Calculated Single-Point Energy (kJ/mol) | Relative Stability |

|---|---|---|---|

| Perfluoro(4-methylpent-2-ene) | D-1 | -3745676.44 | Less Stable |

| Perfluoro(2-methylpent-2-ene) | D-2 | -3745686.47 | More Stable |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in mapping the energy landscapes of chemical reactions, including the identification of transition states and the determination of reaction barriers. This allows for a detailed understanding of reaction kinetics and thermodynamics.

The isomerization of the less stable D-1 isomer to the more stable D-2 isomer has been investigated computationally. Theoretical calculations have successfully identified the transition state connecting these two isomers. scirp.orgscirp.org

The energy barrier for the isomerization process from D-1 to D-2 was calculated to be 31.86 kJ/mol. scirp.orgscirp.org This relatively low energy barrier suggests that the isomerization can proceed under moderate conditions, which is consistent with experimental observations where the reaction is catalyzed by species like KF. scirp.orgscirp.org

Building on the calculated energy profile, a kinetic model for the isomerization of the hexafluoropropene dimer was developed. scirp.orgscirp.org The simulation assumed a first-order reaction for the conversion of D-1 to D-2. The reaction kinetics equation was expressed as:

r = 4.14 × 10¹¹ exp(-9217.7/T) CD-1 scirp.orgscirp.org

Where:

r is the reaction rate

T is the temperature in Kelvin

CD-1 is the concentration of the D-1 isomer

The simulation results for both the thermodynamics and kinetics of the isomerization showed good agreement with experimental data obtained over a temperature range of 303–343 K. scirp.orgscirp.org The experimentally determined activation energy for the isomerization of D-1 was 76.64 kJ/mol. scirp.orgscirp.org

| Parameter | Theoretical Value | Experimental Value |

|---|---|---|

| Energy Barrier | 31.86 kJ/mol | - |

| Activation Energy (Ea) | - | 76.64 kJ/mol |

| Isomeric Energy Difference | 10.03 kJ/mol | Consistent with thermal energy difference |

Prediction of Reactivity and Selectivity in Chemical Transformations

Computational studies can also predict the reactivity and selectivity of molecules in various chemical reactions. For the hexafluoropropene dimers, theoretical considerations suggest differences in their chemical behavior.

The higher thermodynamic stability of the D-2 isomer does not necessarily imply lower reactivity. In fact, the D-2 isomer is noted to be particularly useful due to its chemical reactivity, especially towards nucleophilic reagents. scirp.orgscirp.org For instance, the D-2 isomer can react with phenol (B47542) in the presence of triethylamine (B128534). scirp.orgscirp.org While detailed computational studies predicting the selectivity and pathways for a broad range of reactions are not widely available in the reviewed literature, the existing data points to the utility of computational methods in understanding and potentially predicting the chemical behavior of these compounds. The differences in electronic structure and steric hindrance between the isomers, which can be quantified through computational analysis, are expected to govern their reactivity and selectivity in various chemical transformations.

Derivatization and Applications in Advanced Fluorine Chemistry

Utilization as a Versatile Building Block for Fluorinated Substances

The HFP dimer is a foundational platform for synthesizing various classes of fluorinated substances, leveraging its unique reactivity towards nucleophiles and its utility in perfluoroalkylation and perfluoroalkenylation reactions. Its isomers, particularly Perfluoro(2-methylpent-2-ene), are valued for their chemical reactivity in producing high-value downstream products. scirp.org

The HFP dimer is a key raw material in the production of specialized fluorinated surfactants, which are prized for their ability to significantly lower surface tension. fluorotech.com.cn Research has focused on using the dimer to create branched fluorinated surfactants as alternatives to traditional long-chain compounds like perfluorooctanoic acid (PFOA). researchgate.net

Perfluoro-2-methyl-2-pentene (B72772), an isomer of the HFP dimer, is particularly useful for synthesizing intermediates for novel branched fluorinated surfactants. researchgate.net For example, it serves as the starting material for creating surfactants with a CF3CF2CF2C(CF3)2- group, demonstrating a strategy to develop non-bioaccumulable surfactant alternatives. researchgate.net Furthermore, this isomer can react with phenol (B47542) in the presence of triethylamine (B128534), which acts as a condensation reagent, to yield perfluorohexynylphenyl ether. scirp.orgscirp.org This ether is a significant intermediate in the broader production of various fluorosurfactant types. scirp.orgscirp.org Building on these foundational reactions, novel fluorinated quaternary ammonium (B1175870) salt cationic surfactants have also been successfully synthesized, showcasing the dimer's role in creating complex surfactant architectures with excellent surface activity. researchgate.net

While the HFP dimer itself is not the direct repeating unit in perfluoropolyether (PFPE) synthesis, it plays an integral role in the polymerization process of related compounds. The primary methods for producing PFPEs involve the photooxidation of the hexafluoropropylene (HFP) monomer or the anionic polymerization of hexafluoropropylene oxide (HFPO). fluorochemie.com

In the anionic polymerization of HFPO, HFP oligomers, which are composed of the HFP dimer and trimer, are utilized as part of the reaction system. researchgate.net The composition of this oligomer mixture, specifically the dimer content, influences the anionic polymerization of HFPO and the molecular weight of the resulting PFPE. researchgate.net For instance, a high molecular weight HFPO oligomer (approximately 3600 g/mol ) was synthesized using an HFP oligomer mixture containing 35.1% dimer, demonstrating that the dimer concentration is a critical parameter in controlling the final polymer properties. researchgate.net The main synthetic routes to PFPEs, however, start with either the photooxidation of the HFP monomer under ultraviolet light to produce Y-type PFPEs or the fluoride-catalyzed anionic polymerization of HFPO to create K-type PFPEs. fluorochemie.comnih.gov

The HFP dimer is a documented raw material for the synthesis of C6-fluoroketones. fluorotech.com.cn The reactivity of the dimer allows for its conversion into these valuable fluorinated intermediates, which have applications in various sectors of the chemical industry.

The HFP dimer has been effectively employed as a versatile building block for the synthesis of perfluoroalkyl and perfluoroalkenyl aryl sulfides. researchgate.net These compounds are created through a C-S coupling reaction where the dimer reacts with thiophenol under mild conditions. researchgate.net This method allows for the efficient perfluoroalkylation and perfluoroalkenylation of a broad range of aryl thiol derivatives, demonstrating the dimer's utility in constructing complex organofluorine sulfur compounds. researchgate.net

| Reactant 1 | Reactant 2 | Product Class | Reaction Type |

| Perfluoro-2-methyl-2-pentene | Aryl Thiol (Thiophenol) | Perfluoroalkyl/Alkenyl Aryl Sulfides | C-S Coupling |

| Perfluoro-2-methyl-2-pentene | Phenol / Triethylamine | Perfluorohexynylphenyl Ether (Surfactant Intermediate) | Nucleophilic Substitution / Condensation |

| Perfluoro-4-methyl-2-pentene | - | C6-Fluoroketone | Derivatization |

This table summarizes some of the key derivatization reactions of 1-Propene, 1,1,2,3,3,3-hexafluoro-, dimer.

Role in Fluoropolymer Synthesis and Modification

The HFP dimer and its derivatives are instrumental in the field of fluoropolymers, both as precursors for monomers and as agents for surface modification. The GenX technology, which uses hexafluoropropylene oxide dimer acid, was developed to produce high-performance fluoropolymers such as Teflon™ polytetrafluoroethylene (PTFE), perfluoroalkoxy (PFA), and fluorinated ethylene (B1197577) propylene (B89431) (FEP). epa.gov

Furthermore, the HFP dimer isomer Perfluoro(4-methylpent-2-ene) is used directly in surface modification applications. It can be used in plasma polymerization processes to deposit thin, highly hydrophobic fluoropolymer films onto various substrates. scirp.org This technique allows for the creation of superhydrophobic surfaces, demonstrating the dimer's utility in advanced materials science for fabricating specialized coatings. scirp.org

Broader Applications in Fine Chemical Synthesis

Beyond simple derivatization, this compound is a cornerstone for the synthesis of a variety of fine chemicals. Its unique structure, featuring a reactive double bond and multiple perfluoroalkyl groups, makes it an important precursor for materials with specialized properties. ontosight.aismolecule.com

In the realm of materials science, the dimer is a key monomer or intermediate in the production of specialized fluoropolymers. ontosight.aismolecule.com These polymers are valued for their high thermal and chemical stability, hydrophobicity, and oleophobicity, finding use in high-performance coatings, lubricants, and non-stick surfaces. ontosight.ai For example, it is used in the production of waterproof and oil-proof Si/F-modified polyurethane finishing agents for textiles and leather. chemicalbook.com

The dimer also serves as a versatile intermediate in the synthesis of fluorinated compounds for the pharmaceutical and agrochemical industries. google.comsmolecule.com The incorporation of its fluorinated motifs into larger molecules can significantly alter their biological properties, such as metabolic stability and bioavailability. mdpi.com The reactions with difunctional benzenes, for instance, can yield eight- and nine-membered benzoheterocycles containing perfluoroalkyl groups, which are complex structures of interest in medicinal chemistry. researchgate.net

Furthermore, hexafluoropropene (B89477) dimer is utilized in other specialized chemical applications. It has been employed as a blowing agent in the manufacturing of polyurethane foams. chemicalbook.com Its derivatives can also act as fluorine-containing surfactants. google.com The ability to readily undergo various chemical reactions allows it to be a foundational component for building a diverse library of fluorine-containing derivatives for numerous industrial and research applications. google.com

Q & A

Q. What are the established synthetic routes for producing 1-Propene, 1,1,2,3,3,3-hexafluoro-, dimer, and what reaction conditions optimize yield?

The dimer is synthesized via thermal or catalytic dimerization of hexafluoropropene (HFP, CAS 116-15-4). Optimal conditions include elevated temperatures (150–250°C) and pressure control to favor cycloaddition or radical-mediated pathways. Catalysts like metal fluorides (e.g., CsF) enhance regioselectivity and reduce byproducts . Purity is critical, as residual monomers can alter downstream polymerization behavior.

Q. Which analytical techniques are most effective for characterizing the structural and thermal properties of this dimer?

- Structural analysis : Use NMR to confirm fluorination patterns and dimer connectivity. FTIR identifies C-F stretching vibrations (1,100–1,300 cm⁻¹) and confirms absence of unsaturated bonds .

- Thermal stability : Thermogravimetric analysis (TGA) under nitrogen shows decomposition onset above 300°C, consistent with its role in high-temperature polymers. Differential scanning calorimetry (DSC) reveals glass transition temperatures () influenced by molecular symmetry .

Q. How does the dimer’s reactivity differ from monomeric hexafluoropropene in copolymerization reactions?

The dimer acts as a chain-transfer agent or comonomer in radical copolymerizations. Unlike HFP, its reduced electron deficiency decreases reactivity with electron-rich monomers (e.g., ethylene), necessitating initiators like peroxides or UV activation. Kinetic studies using real-time FTIR or Raman spectroscopy can monitor incorporation rates .

Advanced Research Questions

Q. What strategies resolve contradictions in reported thermal stability data for polymers derived from this dimer?

Discrepancies often arise from variations in polymer architecture (e.g., branching vs. linear chains) or residual catalysts. Controlled experiments should:

- Compare homopolymers vs. copolymers (e.g., with tetrafluoroethylene).

- Use high-resolution TGA-MS to correlate mass loss with specific degradation pathways (e.g., depolymerization vs. chain scission) .

- Apply X-ray photoelectron spectroscopy (XPS) to assess surface fluorination, which impacts oxidative stability .

Q. How can computational modeling guide the design of copolymers using this dimer for enhanced dielectric properties?

Density functional theory (DFT) predicts electronic polarizability and dipole moments of dimer-based repeat units. Molecular dynamics simulations model chain packing and crystallinity, which correlate with dielectric constants. For example, introducing asymmetry (e.g., via chlorotrifluoroethylene comonomers) disrupts crystallinity, reducing dielectric loss .

Q. What environmental persistence mechanisms are associated with this dimer, and how can degradation pathways be experimentally validated?

As a per- and polyfluoroalkyl substance (PFAS), the dimer’s resistance to hydrolysis and photolysis requires advanced oxidation processes (AOPs) for degradation. Studies using LC-MS/MS and NMR can track defluorination products. OECD Guideline 307-compliant soil column experiments assess leaching potential and transformation products .

Q. How do copolymer composition ratios (e.g., with 1,1-difluoroethene) influence mechanical properties in thin-film applications?

Systematic variation of monomer feed ratios (e.g., 10–50% dimer content) followed by tensile testing and AFM nanoindentation reveals:

- Higher dimer content increases crosslink density, improving hardness but reducing elasticity.

- Small-angle X-ray scattering (SAXS) quantifies phase separation, which impacts barrier properties in coatings .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.